tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
CAS No.: 334018-92-7
Cat. No.: VC7968106
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334018-92-7 |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.28 |
| IUPAC Name | tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-6-5-7-13-10(9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |
| Standard InChI Key | VYJCXTILTCBQIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC |
Introduction
Structural and Molecular Characterization
The molecular formula of tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is C₁₂H₁₈N₂O₃, with a molecular weight of 238.29 g/mol. The compound features:
-
A pyridine ring with a methoxy (-OCH₃) group at the 2-position.
-
A methylcarbamate group (-NHCO₂t-Bu) attached to the 3-position via a methylene (-CH₂-) linker.
-
A tert-butyl group providing steric bulk and stability to the carbamate functionality.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| SMILES | COC1=NC=CC=C1CNC(=O)OC(C)(C)C |
| Topological Polar Surface Area | 64.5 Ų |
The pyridine ring contributes to the compound’s aromaticity and capacity for π-π interactions, while the carbamate group enables hydrogen bonding and nucleophilic reactivity. The tert-butyl group enhances solubility in organic solvents and protects the carbamate from premature hydrolysis.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
-
Preparation of (2-Methoxypyridin-3-yl)methanamine:
-
Carbamate Formation:
-
The amine intermediate reacts with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.
-
Reaction equation:
-
Yield: 82–88% after aqueous workup and recrystallization from ethyl acetate/hexane.
-
Industrial Production
Industrial methods optimize for cost and scalability:
-
Continuous Flow Reactors: Improve mixing and temperature control, reducing side products.
-
Solvent Recycling: Toluene or ethyl acetate is recovered via distillation.
-
Purity Standards: ≥99% purity is achieved through fractional crystallization or preparative HPLC.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at the 4- and 5-positions:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups (→ 3-nitro derivatives).
-
Suzuki Coupling: Palladium catalysts enable cross-coupling with arylboronic acids (→ biaryl analogs).
Carbamate Hydrolysis
The tert-butyl carbamate undergoes cleavage under acidic conditions:
-
HCl/Dioxane: Produces the free amine, (2-methoxypyridin-3-yl)methanamine, within 2 hours at 25°C.
-
Trifluoroacetic Acid (TFA): Selective deprotection in the presence of acid-labile groups .
Table 2: Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2-methoxypyridine derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-functionalized carbamate |
| Hydrolysis | 4M HCl/dioxane, 25°C | (2-Methoxypyridin-3-yl)methanamine |
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound serves as a precursor to histone deacetylase (HDAC) inhibitors:
-
Structural Analogs: Exhibit IC₅₀ values of 10–50 nM against HDAC6, with selectivity over HDAC1 (>100-fold) .
-
Mechanism: The pyridine moiety chelates zinc ions in the HDAC active site, while the carbamate acts as a warhead for covalent modification .
Prodrug Development
tert-Butyl carbamates are widely used to mask amine functionalities in prodrugs:
-
Solubility Enhancement: The tert-butyl group improves logP by 1–2 units, aiding blood-brain barrier penetration.
-
Case Study: A prodrug of the antipsychotic risperidone showed 3-fold higher oral bioavailability in rodent models .
Comparison with Structural Analogs
Table 3: Select Carbamate Derivatives
| Compound | Key Feature | Application |
|---|---|---|
| tert-Butyl (3-methoxyphenyl)carbamate | Phenolic methoxy group | COX-2 inhibitor synthesis |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | Bromine for cross-coupling | Anticancer agent intermediates |
| tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate | Pyridine-methylcarbamate | HDAC inhibitor precursors |
The pyridine-methylcarbamate scaffold offers superior metal-coordinating capacity compared to phenyl analogs, enabling tighter binding to enzymatic zinc ions .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral carbamate derivatives.
-
Proteolysis-Targeting Chimeras (PROTACs): Utilizing the compound as a linker in targeted protein degradation platforms.
-
Green Chemistry: Optimizing solvent-free syntheses using ball milling or microwave irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume